molecular formula C14H18N2O B4942965 1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole

1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole

Cat. No.: B4942965
M. Wt: 230.31 g/mol
InChI Key: HOUYFKJROMXWKZ-UHFFFAOYSA-N
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Description

1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives.

Scientific Research Applications

1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit cyclo-oxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: Another heterocyclic compound with similar structural features and biological activities.

    2-phenylbenzimidazole: Shares the benzimidazole core and exhibits comparable biological properties.

Uniqueness

1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole is unique due to its specific substitution pattern and the presence of a hydroxy group, which may enhance its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14-10-6-5-9-12(14)15-13(16(14)17)11-7-3-2-4-8-11/h2-4,7-8,13,17H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUYFKJROMXWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=NC(N2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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